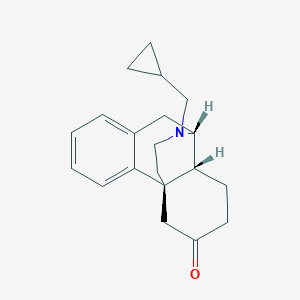

17-(Cyclopropylmethyl)morphinan-6-one

Description

Properties

CAS No. |

112246-80-7 |

|---|---|

Molecular Formula |

C20H25NO |

Molecular Weight |

295.4 g/mol |

IUPAC Name |

(1S,9R,10R)-17-(cyclopropylmethyl)-17-azatetracyclo[7.5.3.01,10.02,7]heptadeca-2,4,6-trien-13-one |

InChI |

InChI=1S/C20H25NO/c22-16-7-8-18-19-11-15-3-1-2-4-17(15)20(18,12-16)9-10-21(19)13-14-5-6-14/h1-4,14,18-19H,5-13H2/t18-,19+,20+/m0/s1 |

InChI Key |

IKVDDEJTDBWEJX-XUVXKRRUSA-N |

SMILES |

C1CC1CN2CCC34CC(=O)CCC3C2CC5=CC=CC=C45 |

Isomeric SMILES |

C1CC(=O)C[C@@]23[C@@H]1[C@@H](CC4=CC=CC=C42)N(CC3)CC5CC5 |

Canonical SMILES |

C1CC1CN2CCC34CC(=O)CCC3C2CC5=CC=CC=C45 |

Synonyms |

cPrMMO N-cyclopropylmethylmorphinan-6-one |

Origin of Product |

United States |

Comparison with Similar Compounds

Naltrexone vs. Naloxone

Structural Insight : The cyclopropylmethyl group in naltrexone confers enhanced metabolic stability compared to naloxone’s allyl group, which is more susceptible to oxidative degradation .

Naltrexone vs. Methylnaltrexone

Mechanistic Divergence : Methylnaltrexone’s quaternary ammonium group restricts its entry into the CNS, making it suitable for peripheral gastrointestinal effects without reversing analgesia .

6α-(Isoquinoline-3-carboxamido) Derivatives

- NAQ (Compound 9): Structure: 6α-[(3′-isoquinolyl)acetamido] substitution. Binding Affinity: Ki = 0.38 nM (MOR), 4.2 nM (DOR), 1.9 nM (KOR) . Function: Potent antagonist with higher MOR affinity than naltrexone. Synthesis Yield: 70% via amide coupling .

- NNQ: Structure: 6α-(6-nitroisoquinoline-3-carboxamido) substitution. Activity: Enhanced antagonism due to electron-withdrawing nitro group .

6α-(Indole-7-carboxamido)morphinan (NAN)

6β-Substituted Derivatives

- Compound 8 (6β-benzamido) :

Structural-Activity Relationship (SAR) Trends

Clinical and Preclinical Implications

- NAQ/NNQ : High-affinity antagonists under investigation for tailored opioid detoxification therapies .

Preparation Methods

Base-Mediated Cyclopropylmethylation

The most widely reported method involves alkylation of noroxymorphone (4,5α-epoxy-3,14-dihydroxy-morphinan-6-one) with cyclopropylmethyl halides. Key steps include:

-

Deprotonation : Noroxymorphone is treated with a strong base (e.g., potassium carbonate or sodium hydride) in polar aprotic solvents like dimethylformamide (DMF) or tetrahydrofuran (THF) to activate the nitrogen at position 17.

-

Alkylation : Cyclopropylmethyl bromide or iodide is introduced, facilitating nucleophilic substitution. Potassium iodide is often added to enhance reactivity via halide exchange.

-

Workup : The crude product is purified via recrystallization or column chromatography, typically yielding 17-(cyclopropylmethyl)morphinan-6-one in 65–79% yield .

Table 1: Representative Alkylation Conditions

| Substrate | Alkylating Agent | Base | Solvent | Temperature | Yield | Source |

|---|---|---|---|---|---|---|

| Noroxymorphone | CPM-Br | K2CO3/KI | DMF | 60°C | 79% | |

| Noroxymorphone derivative | CPM-I | NaH | THF | RT | 68% |

Challenges : Competing O-alkylation and epoxide ring-opening side reactions necessitate careful control of stoichiometry and temperature.

Reductive Amination of Keto Intermediates

Synthesis via Ketoamine Intermediates

An alternative route employs reductive amination of 10-oxo-4,5-epoxymorphinan derivatives:

-

Ketoamine Formation : Reaction of 10-oxomorphinan with N-benzylmethylamine in benzene under Dean–Stark conditions yields a Schiff base.

-

Reduction : Sodium cyanoborohydride (NaBH3CN) selectively reduces the imine to a secondary amine while preserving the cyclopropylmethyl group.

-

Deprotection : Catalytic hydrogenation removes the benzyl group, affording the target compound in 66% overall yield .

Key Advantages:

-

Avoids harsh alkylation conditions.

-

Enables stereoselective installation of the cyclopropylmethyl group.

Stepwise Inversion of Hydroxy Groups

Mitsunobu Reaction and Modifications

Efforts to invert the 10β-hydroxy group of morphinan intermediates via Mitsunobu reaction (using DIAD and Ph3P) proved ineffective due to steric hindrance. A stepwise inversion protocol was developed:

-

Mesylation : Treatment with methanesulfonyl chloride (MsCl) converts the 10β-hydroxy group to a mesylate.

-

SN2 Displacement : Reaction with sodium acetate in acetic acid achieves inversion, yielding the 10α-mesylate intermediate.

-

Hydrolysis : Basic hydrolysis removes the mesyl group, completing the inversion with 71% yield over two steps .

Comparative Analysis of Synthesis Pathways

Efficiency and Scalability

Table 2: Method Comparison

| Method | Steps | Typical Yield | Scalability | Stereochemical Control |

|---|---|---|---|---|

| Alkylation | 3 | 65–79% | High | Moderate |

| Reductive Amination | 4 | 60–66% | Moderate | High |

| Stepwise Inversion | 3 | 71% | Low | High |

Q & A

Basic Research Questions

Q. What synthetic methodologies are optimized for preparing 17-(cyclopropylmethyl)morphinan-6-one derivatives, and how do reaction conditions influence yield and purity?

- Methodology : Derivatives like 17-cyclopropylmethyl-3,14β-dihydroxy-4,5α-epoxy-6α-substituted morphinans are synthesized via alkylation of the parent compound with cyclopropylmethyl halides. Reaction optimization includes controlling temperature (e.g., room temperature for stability) and stoichiometric ratios to achieve yields >70% . For example, introducing 7-dimethylaminoisoquinoline-3-carboxamido groups at the 6α-position requires anhydrous conditions and catalytic bases to minimize decomposition .

- Analytical Validation : Post-synthesis purity is assessed via UPLC (ultra-performance liquid chromatography) with photodiode array detection, as per pharmacopeial standards, to resolve intermediates and byproducts .

Q. How do stereochemical configurations (e.g., 5α vs. 5β) impact the opioid receptor binding affinity of this compound analogs?

- Experimental Design : Comparative binding assays using radiolabeled ligands (e.g., [³H]-naloxone) on μ-opioid receptor (MOR)-expressing cell membranes. The 5α configuration (e.g., naltrexone) shows higher MOR antagonism (Ki < 1 nM) due to enhanced hydrophobic interactions with receptor subpockets, while 5β analogs exhibit reduced activity .

- Structural Confirmation : Absolute stereochemistry is verified via X-ray crystallography and optical rotation measurements ([α]²⁶D values ranging from −224.62° to −262.59° in methanol) .

Q. What analytical techniques are recommended for quantifying this compound and its metabolites in biological matrices?

- Methodology : LC-MS/MS with electrospray ionization (ESI+) in multiple reaction monitoring (MRM) mode. Key transitions include m/z 341.4 → 324.3 (naltrexone) and m/z 504.5 → 327.2 (samidorphan malate), validated against FDA guidelines for linearity (R² > 0.99) and precision (%RSD < 15%) .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies guide the design of this compound derivatives with biased signaling at κ-opioid receptors (KOR)?

- SAR Strategy : Modifying the 6α-position with heterocyclic carboxamido groups (e.g., 3-furanyl propenamide in nalfurafine) enhances KOR/G-protein bias (βarr2 recruitment < 10% vs. MOR). Computational docking (OPM/Tripos Force Field) identifies steric clashes with MOR, favoring KOR selectivity .

- Pharmacological Validation : In vivo assays using rodent models of pruritus (e.g., chloroquine-induced scratching) confirm KOR-mediated antipruritic effects (ED₅₀ = 0.1 mg/kg) without respiratory depression .

Q. What are the key challenges in resolving and characterizing process-related impurities (e.g., bis-naltrexone) during scale-up synthesis?

- Impurity Profiling : Related substances like bis-naltrexone (Dimer D) form via oxidative coupling during alkylation. UPLC-PDA at 220 nm resolves dimeric peaks (retention time = 8.2 min vs. 6.5 min for naltrexone). HRMS confirms m/z 680.4 ([M+H]⁺) for bis-naltrexone .

- Mitigation Strategies : Use of inert atmospheres (N₂) and chelating agents (EDTA) reduces metal-catalyzed oxidation, maintaining impurity levels < 0.1% per ICH Q3A guidelines .

Q. How do pharmacokinetic properties of this compound derivatives influence their efficacy in extended-release formulations (e.g., VIVITROL®)?

- PK/PD Modeling : Microsphere-based formulations (e.g., VIVITROL®) exhibit zero-order release kinetics over 30 days, with plasma Cₘₐₓ = 14 ng/mL and AUC₀₋₂₈ = 290 ng·day/mL. Bioavailability is limited by first-pass metabolism (CYP3A4-mediated N-dealkylation), necessitating parenteral administration .

- Stability Studies : Accelerated stability testing (40°C/75% RH) confirms < 5% degradation over 6 months, with degradation products (e.g., 17-nor-cyclopropylmethyl analogs) monitored via UPLC .

Q. What in silico approaches are effective for predicting the metabolic pathways of this compound analogs?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.